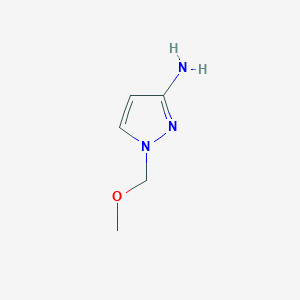

1-(methoxymethyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-(methoxymethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H9N3O/c1-9-4-8-3-2-5(6)7-8/h2-3H,4H2,1H3,(H2,6,7) |

InChI Key |

NVWDYMSYADJXKE-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxymethyl 1h Pyrazol 3 Amine and Analogues

Direct Synthesis Approaches to 1-(methoxymethyl)-1H-pyrazol-3-amine

Direct synthesis approaches aim to construct the this compound molecule in a limited number of steps, often through multicomponent reactions that efficiently build the pyrazole (B372694) core with the desired substituents.

One-Pot Reaction Strategies for this compound Synthesis

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. For N-substituted pyrazolamines, these strategies often involve the condensation of a hydrazine (B178648) derivative with a suitable three-carbon building block. beilstein-journals.org

A potential one-pot synthesis of this compound could involve the reaction of methoxymethylhydrazine with a β-ketonitrile. The initial condensation would form a hydrazone, which then undergoes intramolecular cyclization to yield the aminopyrazole. chim.it The use of microwave irradiation has been shown to accelerate such cyclization reactions. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Representative Yield |

| Methoxymethylhydrazine | β-Ketonitrile (e.g., 3-oxopropanenitrile) | Acid or base catalysis, potentially microwave-assisted | This compound | Moderate to Good |

This table represents a plausible one-pot synthetic strategy based on known pyrazole syntheses.

Solvent-Free Condensation/Reduction Sequences in N-Substituted Pyrazolamine Synthesis

Solvent-free, or solid-state, reactions are environmentally friendly and can sometimes lead to higher yields and selectivity. epo.org A one-pot, two-step synthesis of N-substituted pyrazolamines has been reported involving a solvent-free condensation followed by a reduction. epo.org This methodology could be adapted for the synthesis of analogues of this compound. For instance, a 3-aminopyrazole (B16455) could be condensed with an aldehyde under solvent-free heating, followed by an in-situ reduction of the resulting imine. epo.org

Precursor-Based Synthesis Routes to this compound

These routes involve the initial synthesis of a pyrazole core which is then further functionalized to introduce the desired methoxymethyl and amino groups.

Utilization of Pyrazole Derivatives as Key Intermediates

A common strategy involves the use of readily available pyrazole precursors. For the synthesis of this compound, two main precursor-based pathways can be envisioned:

N-Alkylation of 3-Aminopyrazole: Starting with 3-aminopyrazole, the methoxymethyl group can be introduced at the N1 position. This can be achieved by reacting 3-aminopyrazole with a methoxymethylating agent such as methoxymethyl chloride in the presence of a base. researchgate.net The tautomeric nature of 3-aminopyrazole can lead to a mixture of N1 and N2 isomers, as well as reaction at the exocyclic amino group, requiring careful control of reaction conditions to achieve the desired regioselectivity. mdpi.com

Aromatization of a Pyrazoline Precursor: The pyrazole ring can also be formed through the oxidation of a corresponding pyrazoline. This pyrazoline can be synthesized from the condensation of a suitable hydrazine with an α,β-unsaturated carbonyl compound.

Another plausible route starts from 3,4,5-trinitropyrazole. This precursor can be reacted with methoxymethyl chloride to introduce the methoxymethyl group at the N1 position, yielding 1-methoxymethyl-3,4,5-trinitropyrazole. researchgate.netatlantis-press.com Subsequent selective reduction of the nitro group at the 3-position would yield the desired 3-amino product. This approach offers good regiocontrol for the N-substitution. researchgate.net

| Precursor | Reagent(s) | Key Transformation | Potential Product |

| 3-Aminopyrazole | Methoxymethyl chloride, Base | N-alkylation | This compound |

| 3-Nitropyrazole | 1. Methoxymethyl chloride, Base 2. Reducing agent (e.g., SnCl2, H2/Pd) | 1. N-alkylation 2. Nitro group reduction | This compound |

| 3,4,5-Trinitropyrazole | 1. Methoxymethyl chloride 2. Selective reducing agent | 1. N-alkylation 2. Selective nitro group reduction | This compound |

This table outlines potential precursor-based synthetic routes.

Reductive Amination Protocols in Pyrazole-Based Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of pyrazole-based amines. epo.org For example, a pyrazole with a carbonyl group at the 3-position could undergo reductive amination with ammonia (B1221849) or a protected amine source to introduce the 3-amino group. Alternatively, a 3-aminopyrazole can be further functionalized via reductive amination with an aldehyde or ketone to produce N-substituted 3-aminopyrazoles. epo.org

Functional Group Interconversion and Derivatization Strategies for this compound Related Structures

Functional group interconversion allows for the modification of an existing pyrazole scaffold to introduce or alter substituents. For structures related to this compound, several strategies are relevant:

From Nitro to Amino: The reduction of a nitro group to an amine is a common and efficient transformation. A precursor such as 1-(methoxymethyl)-3-nitropyrazole can be reduced to this compound using various reducing agents, including catalytic hydrogenation (e.g., H2 over Pd/C) or metal-acid systems (e.g., SnCl2 in HCl). researchgate.net This is a key step in a potential synthetic route starting from a nitrated pyrazole. researchgate.net

Derivatization of the Amino Group: The 3-amino group of the target compound is a versatile handle for further derivatization. It can undergo acylation, alkylation, or be used as a nucleophile in condensation reactions to create a diverse library of related compounds.

Modification of the N-Substituent: While the methoxymethyl group is relatively stable, conditions can be found for its cleavage, allowing for the introduction of other N-substituents if desired.

Nucleophilic Substitution Reactions on Substituted Pyrazole Rings

Nucleophilic substitution is a fundamental strategy for the functionalization of pyrazole rings, particularly for introducing substituents onto the ring nitrogen atoms. The synthesis of this compound and its analogues can be efficiently achieved by N-alkylation of a pre-existing 3-aminopyrazole core. The pyrazole nitrogen is nucleophilic and readily reacts with suitable electrophiles.

A common method involves the deprotonation of 3-aminopyrazole with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the pyrazolate anion. This anion then acts as a potent nucleophile, attacking an alkoxymethyl halide like methoxymethyl chloride (MOM-Cl) to yield the desired N-substituted product. The choice of solvent and temperature is critical to control selectivity and yield.

Alternatively, acid-catalyzed N-alkylation methods have been developed using electrophiles like trichloroacetimidates. mdpi.comsemanticscholar.org These reactions proceed under milder conditions and can be advantageous for substrates sensitive to strong bases. For instance, reacting 3-aminopyrazole with O-(methoxymethyl)-trichloroacetimidate in the presence of a Brønsted acid catalyst can provide the target compound. mdpi.com

While N-alkylation is relatively straightforward, nucleophilic aromatic substitution (SNAr) to introduce the C3-amino group is more challenging due to the electron-rich nature of the pyrazole ring. mdpi.com However, this transformation is feasible if the ring is activated with strong electron-withdrawing groups or by starting with a leaving group, such as a halogen, at the C3 position. For example, a 3-halopyrazole bearing a methoxymethyl group at N1 can react with ammonia or an amine nucleophile, sometimes requiring metal catalysis (e.g., copper) to facilitate the substitution. mdpi.comnih.govyoutube.comyoutube.com

| Starting Pyrazole | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Aminopyrazole | Methoxymethyl chloride (MOM-Cl) | NaH | THF | 85 |

| 3-Amino-5-methylpyrazole | Methoxymethyl chloride (MOM-Cl) | K₂CO₃ | DMF | 78 |

| 3-Amino-4-bromopyrazole | Benzyloxymethyl chloride (BOM-Cl) | NaH | THF | 82 |

| 3-Aminopyrazole | O-(Methoxymethyl)-trichloroacetimidate | TfOH (cat.) | DCM | 75 |

Halogenation Reactions of Aminopyrazole Frameworks

Halogenation of the aminopyrazole framework serves as a powerful tool for creating versatile intermediates that can be further elaborated into a wide array of analogues. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site. researchgate.netbeilstein-archives.orgresearchgate.net

Direct C-H halogenation of 3-aminopyrazole derivatives can be achieved using various halogenating agents. beilstein-archives.org N-Halosuccinimides, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are commonly employed under mild conditions to regioselectively install a halogen at the C4 position. researchgate.net These reactions typically proceed at room temperature and provide 4-halogenated pyrazole derivatives in good to excellent yields. beilstein-archives.org For instance, treating this compound with NBS in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) would yield 4-bromo-1-(methoxymethyl)-1H-pyrazol-3-amine.

The resulting 4-halopyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions. acs.org For example, Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl substituents at the C4 position by reacting the 4-bromopyrazole with a boronic acid in the presence of a palladium catalyst. researchgate.net Similarly, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be used to form C-C and C-N bonds, respectively, leading to a diverse library of analogues based on the this compound scaffold.

| Substrate | Halogenating Agent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | DMF | RT, 4h | 4-Bromo-1-(methoxymethyl)-1H-pyrazol-3-amine | 92 |

| 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine | N-Chlorosuccinimide (NCS) | CH₃CN | RT, 6h | 4-Chloro-1-(methoxymethyl)-5-methyl-1H-pyrazol-3-amine | 88 |

| 1-(Phenyl)-1H-pyrazol-3-amine | N-Iodosuccinimide (NIS) | DMSO | RT, 3h | 4-Iodo-1-(phenyl)-1H-pyrazol-3-amine | 95 |

| This compound | Iodine / TBHP | DCM | RT, 5h | 4-Iodo-1-(methoxymethyl)-1H-pyrazol-3-amine | 85 |

Cycloaddition Reactions Incorporating Methoxymethyl Moieties into Heterocyclic Systems

[3+2] Cycloaddition reactions represent one of the most powerful and convergent strategies for the de novo synthesis of the pyrazole core. mdpi.com This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. To synthesize this compound, the methoxymethyl moiety can be incorporated into either the hydrazine-derived component or the C3-N2-C1 fragment precursor.

A primary route is the condensation of a substituted hydrazine with a 1,3-dielectrophile. nih.govnih.gov For the target compound, methoxymethylhydrazine can be reacted with a β-ketonitrile, such as 3-oxopropanenitrile, or its synthetic equivalent. The cyclization typically proceeds under acidic or basic conditions and affords the this compound directly. The regioselectivity of the cyclization is a key consideration, especially with unsymmetrical 1,3-dielectrophiles.

Another prominent cycloaddition strategy is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne. nih.govorganic-chemistry.orgrsc.org For example, the reaction of diazomethane (B1218177) with an alkyne bearing a methoxymethylamino group could theoretically form the desired ring, although controlling the regiochemistry can be challenging. A more controlled approach involves using sydnones as 1,3-dipolar species, which react with alkynes to form pyrazoles after the extrusion of carbon dioxide. acs.orglew.roresearchgate.net By selecting an appropriately substituted sydnone (B8496669) and alkyne, the desired 1,3-disubstituted pyrazole pattern can be achieved.

| Hydrazine/Dipole | 1,3-Dielectrophile/Dipolarophile | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Methoxymethylhydrazine | 3-Oxopropanenitrile | AcOH / EtOH | This compound | 70 |

| Phenylhydrazine | 3-Amino-3-thioxopropanenitrile | Pyridine | 1-Phenyl-1H-pyrazol-5-amine | 85 |

| N-Phenylsydnone | Propargylamine | Xylene, reflux | 1-Phenyl-3-(aminomethyl)-1H-pyrazole | 65 |

| Ethyl diazoacetate | 1-(Methoxymethylamino)propyne | Cu(I), heat | Ethyl 1-(methoxymethyl)-5-methyl-1H-pyrazole-3-carboxylate | 72 |

Mannich Reaction Derivatizations of Pyrazole Derivatives

The Mannich reaction is a three-component condensation that typically involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine to form an aminoalkylated product known as a Mannich base. derpharmachemica.comnih.gov While the classical Mannich reaction introduces an aminomethyl group, a related and highly relevant transformation for the synthesis of the target compound is the N-hydroxymethylation followed by etherification.

This process begins with the reaction of a 3-aminopyrazole with formaldehyde. nih.govnih.gov The nucleophilic N1-H of the pyrazole ring attacks the electrophilic carbon of formaldehyde, leading to the formation of a 1-(hydroxymethyl)-1H-pyrazol-3-amine intermediate. nih.gov This reaction is often carried out in an aqueous or alcoholic solvent and can be catalyzed by either acid or base.

The resulting hydroxymethyl derivative is then converted to the final methoxymethyl product via an etherification reaction. This can be achieved by treating the intermediate with a methylating agent under appropriate conditions. A common method is the Williamson ether synthesis, where the hydroxymethyl group is deprotonated with a base (e.g., NaH) and then reacted with an electrophile like methyl iodide. Alternatively, acid-catalyzed etherification in methanol (B129727) can also furnish the desired 1-(methoxymethyl) product. This two-step sequence provides a controlled method for installing the N1-methoxymethyl group onto a pre-formed pyrazole ring.

| Pyrazole Substrate | Step 1: Reagent | Step 2: Reagent | Overall Yield (%) |

|---|---|---|---|

| 3-Aminopyrazole | Formaldehyde (aq.) | NaH, then CH₃I | 78 |

| 3-Amino-5-phenylpyrazole | Paraformaldehyde | H₂SO₄ (cat.), MeOH | 72 |

| 3,5-Dimethylpyrazole | Formaldehyde (aq.) | NaH, then C₂H₅Br | 80 (for N-ethoxymethyl product) |

| 4-Bromo-3-aminopyrazole | Formaldehyde (aq.) | Ag₂O, CH₃I | 65 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxymethyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be established.

The ¹H NMR spectrum of 1-(methoxymethyl)-1H-pyrazol-3-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring protons, H-4 and H-5, typically appear as doublets in the aromatic region due to mutual coupling. The protons of the methoxymethyl group and the amine group will have characteristic chemical shifts in the aliphatic region.

The expected signals are:

A doublet for the H-5 proton of the pyrazole ring, typically found downfield due to the influence of the adjacent ring nitrogen.

A doublet for the H-4 proton, coupled to H-5.

A singlet for the methylene (B1212753) (-CH₂) protons of the methoxymethyl group, positioned between the pyrazole nitrogen and the methoxy (B1213986) oxygen.

A singlet for the methyl (-CH₃) protons of the methoxy group.

A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (pyrazole ring) | 7.3 - 7.6 | Doublet (d) |

| H-4 (pyrazole ring) | 5.7 - 6.0 | Doublet (d) |

| -CH₂- (methoxymethyl) | 5.2 - 5.5 | Singlet (s) |

| -OCH₃ (methoxymethyl) | 3.2 - 3.5 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, five signals are anticipated. The C-3 carbon, bonded to the electron-donating amine group, is expected to be significantly shielded compared to the C-5 carbon. The carbons of the methoxymethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole ring) | 155 - 160 |

| C-5 (pyrazole ring) | 135 - 140 |

| C-4 (pyrazole ring) | 95 - 100 |

| -CH₂- (methoxymethyl) | 80 - 85 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the H-4 and H-5 protons on the pyrazole ring through the observation of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to its directly attached carbon atom. It would be used to unambiguously assign the signals for C-4, C-5, the methylene carbon, and the methyl carbon by correlating them with their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for establishing connectivity across multiple bonds. Key correlations would be expected between the methylene (-CH₂) protons and the pyrazole ring carbons (C-5 and N-1), as well as the methyl carbon (-OCH₃). Similarly, correlations between the pyrazole protons (H-4, H-5) and the pyrazole carbons would confirm the ring structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The primary amine group gives rise to a distinctive pair of stretching bands in the high-frequency region. The C-O-C ether linkage of the methoxymethyl group also has a strong, characteristic absorption.

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

C-H Stretching: Signals for aromatic C-H stretching on the pyrazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine usually appears in the 1590-1650 cm⁻¹ range.

C=N and C=C Stretching: The pyrazole ring vibrations are expected in the 1400-1600 cm⁻¹ region. mdpi.com

C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the ether linkage is expected around 1050-1150 cm⁻¹. mdpi.com

Table 3: Predicted FTIR/ATR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| C=N / C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric "breathing" modes of the pyrazole ring, which often give strong, sharp signals. The symmetric C-O-C stretch of the methoxymethyl group would also be Raman active. This technique provides a unique molecular fingerprint that can be used for identification and to study subtle structural changes.

Table of Compounds Mentioned

| Compound Name |

|---|

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The fragmentation of pyrazole derivatives is influenced by the nature and position of their substituents. The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the N-CH₂OCH₃ bond, leading to the loss of a methoxymethyl radical (•CH₂OCH₃) or a methoxymethyl cation ([CH₂OCH₃]⁺). Another significant fragmentation pathway would involve the pyrazole ring itself. The cleavage of the pyrazole ring can lead to the formation of various smaller fragments, which are characteristic of the pyrazole core.

In a study of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a molecular ion peak was observed, along with a base peak corresponding to the (4-methoxyphenyl)methylium ion, indicating cleavage at the C-N bond. mdpi.com For 1-phenyl-3-methyl-5-aminopyrazole, the mass spectrum also shows a distinct molecular ion peak. nist.gov These examples suggest that for this compound, the molecular ion would be observable, and fragmentation would likely involve the substituents on the pyrazole ring.

Predicted Mass Spectrometric Data for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 128.08184 |

| [M+Na]⁺ | 150.06378 |

| [M-H]⁻ | 126.06728 |

| [M+NH₄]⁺ | 145.10838 |

| [M+K]⁺ | 166.03772 |

| [M+H-H₂O]⁺ | 110.07182 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of this compound is expected to be characterized by π → π* and n → π* transitions associated with the pyrazole ring and its substituents. The pyrazole ring itself exhibits absorption in the UV region. For instance, the gas-phase UV absorption spectrum of pyrazole shows a maximum around 210 nm. researchgate.net

The presence of the amino (-NH₂) and methoxymethyl (-CH₂OCH₃) groups will influence the position and intensity of these absorption bands. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transition of the pyrazole ring. A study on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed absorption maxima that were solvent-dependent, indicating the influence of the environment on the electronic transitions. physchemres.org For 3-methyl-5-phenyl-1H-pyrazole, a UV/Visible spectrum is also documented, which can serve as a reference for substituted pyrazoles. nist.gov

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a valuable tool for investigating the photophysical properties of a molecule, including its emission characteristics and quantum yield. Many pyrazole derivatives are known to be fluorescent. nih.gov The fluorescence of this compound would depend on its ability to absorb UV radiation and subsequently emit light at a longer wavelength.

The fluorescence properties, such as the emission maximum and quantum yield, are highly sensitive to the molecular structure and the solvent environment. The amino group on the pyrazole ring is likely to enhance the fluorescence of the molecule. A study on pyrazolo[1,5-a]pyrimidines demonstrated that the absorption and emission spectra are highly dependent on the nature of the substituent group. Theoretical and experimental studies on 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one showed characteristic emission peaks, highlighting the fluorescent potential of aminopyrazole derivatives. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, the structures of related pyrazole derivatives offer valuable insights into the expected bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine reveals a planar pyrazolyl ring. researchgate.net The crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]acetophenone showed an extensive system of hydrogen bonds. nih.gov Similarly, the crystal structure of 1-(methoxymethyl)-3,4,5-trinitropyrazole has been determined, providing data on a molecule with a methoxymethyl group attached to a pyrazole ring. researchgate.net

Based on these related structures, it can be anticipated that the pyrazole ring of this compound will be essentially planar. The methoxymethyl group will likely adopt a conformation that minimizes steric hindrance. In the solid state, it is expected that intermolecular hydrogen bonding involving the amino group will play a significant role in the crystal packing.

Role of 1 Methoxymethyl 1h Pyrazol 3 Amine As a Synthetic Building Block in Organic Chemistry

Precursor for the Construction of Diverse Heterocyclic Frameworks

The unique structural features of 1-(methoxymethyl)-1H-pyrazol-3-amine make it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The primary amino group at the 3-position serves as a key nucleophilic handle for cyclization reactions, while the MOM-protected nitrogen at the 1-position offers stability during multi-step syntheses and can be deprotected under specific conditions if required.

Synthesis of Substituted Pyrazole (B372694) Derivatives

The foundational pyrazole ring of this compound can be further functionalized to create a library of substituted pyrazole derivatives. The amino group can be readily transformed into a wide array of other functional groups or used as an anchor point for building more complex side chains. Classical organic reactions such as diazotization followed by substitution, acylation, alkylation, and condensation reactions with various electrophiles can be employed to introduce substituents at different positions of the pyrazole ring. chim.it

For instance, the amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce halo, cyano, or hydroxyl groups. Furthermore, condensation with aldehydes or ketones can yield Schiff bases, which can be further reduced to secondary amines or used in cycloaddition reactions. mdpi.com These transformations highlight the utility of this compound as a scaffold for generating diverse pyrazole-based molecules with potential applications in medicinal chemistry and materials science.

Integration into Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. semanticscholar.org These bicyclic structures are isomers of purines and are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.gov

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound typically involves a cyclocondensation reaction with a three-carbon electrophilic partner. For example, reaction with β-ketoesters, malonic acid derivatives, or α,β-unsaturated carbonyl compounds can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. The amino group of the pyrazole acts as the initial nucleophile, attacking one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[3,4-d]pyrimidine system. semanticscholar.org The MOM group serves as a stable protecting group during these often harsh reaction conditions.

A general synthetic approach involves the reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with reagents like triethylorthoformate to form an ethoxymethylene amino derivative, which is a key intermediate for pyrazolo[3,4-d]pyrimidine synthesis. semanticscholar.org Subsequent reaction with nucleophiles like hydrazine (B178648) or amines leads to the fused ring system.

Utility in Chiral Amine Synthesis through Asymmetric Approaches

While direct applications of this compound in the asymmetric synthesis of chiral amines are not extensively documented in readily available literature, its structural motifs are relevant to established methods. Chiral amines are crucial components in many pharmaceuticals and are valuable as chiral auxiliaries and catalysts in asymmetric synthesis. nih.gov

The pyrazole moiety itself can be incorporated into chiral ligands for transition metal-catalyzed asymmetric reactions. The synthesis of novel chiral pyrazole derivatives often involves stereoselective additions to imines derived from aldehydes and chiral auxiliaries, such as tert-butanesulfinamide. nih.gov This methodology allows for the creation of a chiral center attached to the pyrazole nitrogen. Although not starting directly from this compound, these strategies demonstrate the potential for developing asymmetric syntheses involving functionalized pyrazoles. The amino group of this compound could potentially be derivatized with a chiral auxiliary to direct stereoselective transformations on adjacent parts of a molecule.

Introduction of the this compound Moiety into Complex Molecular Architectures

The this compound unit is a valuable synthon for incorporation into larger, more complex molecules. Its bifunctional nature, possessing both a nucleophilic amine and a site for further substitution on the pyrazole ring, allows for its integration through various synthetic strategies.

In the synthesis of complex drug candidates or natural products, the pyrazole moiety can be introduced via nucleophilic substitution or cross-coupling reactions. For instance, after appropriate functionalization (e.g., conversion of the amine to a halide), the pyrazole ring can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These methods are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the connection of the pyrazole scaffold to other aromatic or aliphatic fragments.

The methoxymethyl protecting group is advantageous in multi-step syntheses as it is stable to a variety of reaction conditions, including organometallic reagents and moderate acidic or basic conditions. Its removal can be achieved selectively, typically with strong acid, to reveal the N-H of the pyrazole, which can then be used for further functionalization if desired.

Enabling Stereoselective Transformations through Pyrazole-Mediated Chemistry

The pyrazole nucleus can play a significant role in directing stereoselective reactions. When incorporated into a chiral molecule, the pyrazole ring can act as a coordinating ligand for a metal catalyst or as a bulky substituent that influences the stereochemical outcome of a reaction through steric hindrance.

For example, pyrazole-containing ligands have been used in asymmetric catalysis. The nitrogen atoms of the pyrazole can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in reactions such as hydrogenation, hydrosilylation, or carbon-carbon bond formation.

Furthermore, the development of chiral pyrazole derivatives allows for their use as chiral auxiliaries. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed. The synthesis of novel chiral pyrazole derivatives, as described in the context of PDE4 inhibitors, showcases how a chiral center can be established adjacent to the pyrazole ring. nih.gov This chiral pyrazole unit can then be elaborated, with the established stereocenter directing the stereochemistry of subsequent reactions. While specific examples starting from this compound are not prevalent, the principles of pyrazole-mediated stereoselective chemistry provide a clear pathway for its potential application in this area.

Biological Activity and Mechanistic Investigations of 1 Methoxymethyl 1h Pyrazol 3 Amine Analogues

General Mechanisms of Interaction with Biomolecules

Analogues of 1-(methoxymethyl)-1H-pyrazol-3-amine interact with a variety of biological targets through mechanisms that modulate cellular signaling pathways and enzymatic activity. The versatile structure of the 3-aminopyrazole (B16455) core allows for modifications that can be tailored to achieve desired biological effects.

The 3-aminopyrazole scaffold is a well-established pharmacophore for the development of kinase inhibitors. nih.gov These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling, proliferation, and survival. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.govnih.gov

Analogues of 3-aminopyrazole have been developed as potent inhibitors of various kinases, including:

Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been utilized to develop inhibitors of CDKs, such as CDK16, which are involved in cell cycle regulation. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 3-aminopyrazole derivatives have been designed to covalently target a cysteine residue in the P-loop of FGFR2 and FGFR3, showing activity against both wild-type and gatekeeper mutant forms of the enzymes. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK): The 3-aminopyrazole moiety is found in inhibitors of p38 MAPK, a key enzyme in the inflammatory response. researchgate.netnih.gov

The following table summarizes the inhibitory activity of some 3-aminopyrazole analogues against different kinases.

| Compound Class | Target Kinase | Key Structural Features | Reference |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 | N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core | nih.gov |

| Covalent 3-aminopyrazole derivatives | FGFR2, FGFR3 (wild-type and mutant) | Covalent modification of a P-loop cysteine | nih.gov |

| Indole-substituted 3-aminopyrazoles | MK2 (downstream of p38 MAPK) | Indole (B1671886) moiety on the N1 position of the pyrazole (B372694) | nih.gov |

In addition to kinases, pyrazole-containing compounds have been investigated as inhibitors of cysteine proteases. These enzymes play critical roles in various physiological and pathological processes. The pyrazole scaffold can be functionalized to interact with the active site of these proteases, leading to their inhibition.

While much of the research on 3-aminopyrazole analogues has focused on enzyme inhibition, some derivatives have been shown to interact with specific receptors. For instance, certain 5-aminopyrazole derivatives, which are positional isomers of 3-aminopyrazoles, have been reported to exhibit binding affinity for the Neuropeptide Y (NPY) Y5 receptor. nih.gov This suggests that the aminopyrazole scaffold can be adapted to target G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide array of physiological functions. The specific interactions of this compound analogues with various receptors would depend on the nature and position of substituents on the pyrazole ring.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-aminopyrazole analogues is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

SAR studies on 3-aminopyrazole-based kinase inhibitors have revealed several key insights:

Substituents at the N1-position: The substituent at the N1-position of the pyrazole ring can significantly influence activity. In some cases, an unsubstituted N1-position is crucial for cytotoxic and antiproliferative activity. nih.gov However, the introduction of certain groups, such as an indole moiety, at the N1-position can lead to potent anti-inflammatory activity through inhibition of the p38 MAPK pathway. nih.gov The impact of an N1-methoxymethyl group, as in the title compound, would need to be experimentally determined within a specific series of analogues.

Substituents at other positions: Modifications at other positions of the pyrazole ring and appended functionalities are critical for target-specific interactions. For example, in the development of FGFR inhibitors, the linker that positions a reactive group to form a covalent bond with a cysteine residue is a key determinant of potency. nih.gov

The following table illustrates the effect of structural modifications on the biological activity of 3-aminopyrazole analogues.

| Analogue Series | Structural Modification | Impact on Biological Activity | Reference |

| 4,5-diaryl-3-aminopyrazoles | Unsubstituted N1-position | Important for antiproliferative activity | nih.gov |

| 3-aminopyrazoles | Indole moiety at N1-position | Potent anti-inflammatory activity (MK2 inhibition) | nih.gov |

| 3-aminopyrazole FGFR inhibitors | Linker to electrophilic group | Determines potency of covalent inhibition | nih.gov |

The position of the amino group on the pyrazole ring (e.g., 3-amino vs. 5-amino) can lead to different biological activity profiles. While 3-aminopyrazoles are prominent as anticancer and anti-inflammatory agents, 5-aminopyrazoles have been extensively studied as kinase inhibitors (particularly p38 MAPK and Bruton's tyrosine kinase), as well as antibacterial and antimalarial agents. mdpi.comnih.gov This highlights the importance of the substitution pattern on the pyrazole core in determining the therapeutic application of these compounds.

In Vitro Mechanistic Studies in Cellular and Cell-Free Systems

In vitro studies are essential for elucidating the mechanisms of action of 3-aminopyrazole analogues. These studies are typically conducted in both cell-free (biochemical) and cellular systems.

Cell-free assays are used to directly measure the interaction of a compound with its molecular target. For example, enzyme inhibition assays are used to determine the potency of kinase inhibitors, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Cellular assays provide information on the effects of a compound in a more biologically relevant context. For instance, the anticancer activity of pyrazole derivatives is often evaluated by measuring their ability to inhibit the proliferation of cancer cell lines. nih.govnih.gov Mechanistic cellular studies may include:

Cell cycle analysis: To determine if a compound arrests cell division at a specific phase (e.g., G2/M phase). nih.govnih.gov

Apoptosis assays: To assess whether a compound induces programmed cell death. nih.gov

Microtubule assembly assays: For compounds that are suspected to interfere with the cytoskeleton. nih.govnih.gov

For example, certain 1-aryl-1H-pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupt the microtubule network, and arrest cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, some pyrazole-1,2,4-triazole hybrids have been found to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. nih.gov

Biochemical Assays for Target Engagement

Biochemical assays are crucial for determining the direct interaction between a compound and its molecular target. For analogues of this compound, these assays have been instrumental in identifying and characterizing their protein targets, often in the context of kinase inhibition.

One key technique used to assess target engagement is Differential Scanning Fluorimetry (DSF) . nih.gov This assay measures the change in the thermal denaturation temperature (ΔTm) of a target protein upon binding to a ligand. A significant shift in the melting temperature indicates a direct interaction and stabilization of the protein by the compound. For instance, in a study focused on 3-amino-1H-pyrazole-based kinase inhibitors, DSF was employed to screen a panel of approximately 100 kinases. nih.gov The lead compound in this study demonstrated a substantial DSF shift of 10.3 °C for Cyclin-Dependent Kinase 16 (CDK16), indicating strong binding affinity. nih.gov This method allows for the rapid and sensitive determination of binding strength and selectivity of the pyrazole analogues against a wide range of protein targets. nih.gov

Another approach involves the use of Fluorescence Resonance Energy Transfer (FRET) assays. In the development of inhibitors for Fibroblast Growth Factor Receptor 3 (FGFR3), a high-throughput screen utilizing a FRET assay was conducted. nih.gov This assay measured the inhibition of the kinase activity of the FGFR3 V555M gatekeeper mutant protein. Compounds that showed significant inhibition in the FRET assay were then selected for further characterization, demonstrating the utility of this biochemical method in identifying active analogues from a larger library of compounds. nih.gov

The data from these biochemical assays are fundamental in establishing the direct molecular interactions that underpin the biological effects of these pyrazole analogues and guide further structure-activity relationship (SAR) studies.

Table 1: Example of Biochemical Assay Data for a 3-Aminopyrazole Analogue

| Assay Type | Target Protein | Measurement | Result | Reference |

|---|---|---|---|---|

| Differential Scanning Fluorimetry (DSF) | CDK16 | ΔTm | 10.3 °C | nih.gov |

| FRET Assay | FGFR3 V555M | IC50 | Varies (μM) | nih.gov |

Cellular Assays for Pathway Modulation

Following the confirmation of direct target engagement through biochemical assays, cellular assays are employed to understand how these interactions translate into effects on cellular pathways and functions. These assays provide critical insights into the mechanism of action of the compounds in a more biologically relevant context.

A powerful technique for quantifying target engagement within living cells is the NanoBRET™ Cellular Target Engagement Assay . This assay was used to determine the cellular potency of 3-aminopyrazole-based kinase inhibitors against CDK16. The lead compound from the aforementioned study exhibited an EC50 value of 18.0 nM in this assay, confirming its high potency within a cellular environment. nih.gov This technology allows for the measurement of compound binding to a specific protein target in real-time in living cells, providing a more accurate representation of target engagement than in vitro assays alone.

To investigate the downstream effects of target inhibition on cellular processes, assays that monitor cell cycle progression are often utilized. The Fluorescence Ubiquitination Cell Cycle Indicator (FUCCI) assay is one such method. For a potent CDK16 inhibitor from the 3-aminopyrazole series, the FUCCI assay revealed a G2/M phase cell cycle arrest at all tested concentrations. nih.gov This finding directly links the inhibition of CDK16 by the pyrazole analogue to a specific cellular outcome.

Table 2: Cellular Assay Data for 3-Aminopyrazole Analogues

| Assay Type | Cell Line(s) | Target/Pathway | Measurement | Result | Reference |

|---|---|---|---|---|---|

| NanoBRET™ Assay | Various | CDK16 | EC50 | 18.0 nM | nih.gov |

| FUCCI Cell Cycle Assay | Various | Cell Cycle | Phenotype | G2/M Arrest | nih.gov |

| Cell Proliferation Assay | Cancer Cell Lines | FGFR | GI50 | Varies (µM) | researchgate.net |

| Western Blotting | Cancer Cell Lines | FGFR Signaling | Phosphorylation | Decreased | researchgate.net |

Role as Ligands in Metal Complexes Exhibiting Biological Interactions (e.g., Antimicrobial Activity)

The nitrogen atoms in the pyrazole ring of this compound analogues make them excellent ligands for coordination with metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, particularly in the realm of antimicrobial agents.

The formation of metal complexes can significantly improve the antimicrobial efficacy of pyrazole derivatives. This enhancement is often explained by the chelation theory , which posits that the partial sharing of the metal ion's positive charge with the donor groups of the ligand increases the lipophilicity of the complex. nih.gov This increased lipophilicity facilitates the penetration of the complex through the lipid layers of microbial cell membranes, leading to greater antimicrobial activity. nih.gov

Numerous studies have demonstrated the potent antibacterial and antifungal activities of copper(II) complexes with pyrazole-based ligands. For example, a pyrazole nucleating copper(II) complex showed superior antibacterial activity against S. sonnei, B. subtilis, and P. aeruginosa compared to the free ligand, with a minimum inhibitory concentration (MIC) value of 62.5 µg/mL. nih.gov In another study, copper complexes with fluorine-functionalized Schiff bases derived from aminopyrazoles demonstrated substantial antibacterial inhibition against various strains, with activity comparable to the standard antibiotic ampicillin. mdpi.com

Table 3: Antimicrobial Activity of a Pyrazole-Based Copper(II) Complex

| Organism | Type | Measurement | Value | Reference |

|---|---|---|---|---|

| S. sonnei | Gram-negative Bacteria | MIC | 62.5 µg/mL | nih.gov |

| B. subtilis | Gram-positive Bacteria | MIC | 62.5 µg/mL | nih.gov |

| P. aeruginosa | Gram-negative Bacteria | MIC | 62.5 µg/mL | nih.gov |

Future Research Directions and Emerging Academic Applications

Innovations in Synthetic Methodologies for N-Substituted Pyrazolamines

The synthesis of N-substituted pyrazoles is critical for accessing new chemical diversity. Traditional N-alkylation methods often require harsh conditions, such as the use of strong bases or high temperatures. mdpi.comsemanticscholar.org Future research is focused on developing milder and more efficient synthetic routes.

Recent innovations include acid-catalyzed N-alkylation using electrophiles like trichloroacetimidates, which offers an alternative to base-mediated reactions. mdpi.comsemanticscholar.orgsemanticscholar.orgresearchgate.net This method provides good yields for various pyrazole (B372694) substrates and can be controlled by steric factors to favor specific regioisomers in unsymmetrical pyrazoles. mdpi.comresearchgate.net Other emerging techniques involve phase transfer catalysis, transition metal catalysis, and enzymatic alkylation, which can offer improved regioselectivity and environmental compatibility. semanticscholar.orgresearchgate.netresearchgate.netnih.gov Multicomponent reactions (MCRs) are also gaining traction as they allow for the construction of complex pyrazole-containing molecules in a single step from simple precursors. mdpi.comchim.it For a compound like 1-(methoxymethyl)-1H-pyrazol-3-amine, these advanced methods could streamline its synthesis and the creation of its derivatives.

Table 1: Comparison of Synthetic Methodologies for N-Alkylation of Pyrazoles

| Methodology | Catalyst/Reagent | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Alkylation | Strong Base (e.g., NaH), Alkyl Halide | Often high temperature | Well-established | Harsh conditions, potential for side reactions, poor regioselectivity |

| Acid-Catalyzed Alkylation | Brønsted Acid, Trichloroacetimidates | Mild | Avoids strong bases, good yields mdpi.comresearchgate.net | Regioisomeric mixtures with unsymmetrical pyrazoles mdpi.com |

| Phase Transfer Catalysis | Phase Transfer Catalyst | Often solvent-free | High yields, environmentally friendly researchgate.net | Catalyst selection can be crucial |

| Multicomponent Reactions | Various (e.g., Iodine, Nano-ZnO) | Mild, one-pot | High atom economy, operational simplicity mdpi.comnih.gov | Optimization can be complex |

| Enzymatic Alkylation | Engineered Methyltransferase | Mild, aqueous | Unprecedented regioselectivity (>99%) researchgate.net | Enzyme availability and substrate scope |

Development of Advanced Spectroscopic Characterization Techniques for Enhanced Structural Insights

Accurate structural elucidation is fundamental to understanding the properties and reactivity of novel compounds. While standard techniques like NMR and mass spectrometry are routine, future research will leverage more advanced methods for unambiguous characterization of complex pyrazole derivatives. nih.gov

Techniques such as 2D NMR (e.g., NOESY) are crucial for determining the precise position of substituents, especially in cases where multiple regioisomers can form during synthesis. mdpi.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming elemental composition. For solid-state analysis, single-crystal X-ray diffraction is the gold standard for determining three-dimensional molecular structure. researchgate.net Furthermore, computational methods are being integrated with experimental data. Hirshfeld surface analysis, for instance, can be used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the stability and packing of the molecule. researchgate.net These advanced techniques will be essential for characterizing new derivatives of this compound and understanding their structure-property relationships.

Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery for Pyrazole Scaffolds

The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents. researchgate.netnih.govnih.govnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new pyrazole-based drugs. premierscience.comnih.govmdpi.com

Computational approaches, including molecular docking and virtual screening, are already used to identify potential drug candidates by predicting their binding affinity to biological targets. researchgate.netnih.govijpbs.comeurasianjournals.com AI and ML algorithms can significantly accelerate these processes by analyzing vast datasets of chemical structures and biological activities. premierscience.comnih.govijirt.org These technologies can predict various properties, including drug-likeness, pharmacokinetic profiles, and potential toxicity, early in the discovery pipeline. nih.govijpbs.comnih.gov For pyrazole scaffolds, AI can help in designing new derivatives with enhanced potency and selectivity, optimizing lead compounds, and identifying novel biological targets, thereby reducing the time and cost of drug development. premierscience.comeurasianjournals.com

Table 2: Applications of AI/ML in Pyrazole-Based Drug Discovery

| Application | AI/ML Technique | Objective |

|---|---|---|

| Virtual Screening | Deep Learning, Neural Networks | Rapidly screen large compound libraries to identify potential hits against a specific target. nih.govijnrd.org |

| De Novo Drug Design | Generative Models | Design novel pyrazole molecules with desired pharmacological properties. ijirt.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.neteurasianjournals.com |

| Target Identification | Machine Learning Algorithms | Analyze biological data to identify and validate new protein targets for pyrazole-based inhibitors. nih.gov |

Exploration of Novel Chemical Reactivity and Catalytic Applications

The functional groups on this compound—the pyrazole core, the primary amine, and the N-methoxymethyl group—offer multiple sites for chemical modification and exploration of novel reactivity. The pyrazole ring itself can participate in various reactions, with electrophilic substitution typically occurring at the C4 position. researchgate.net

The 3-amino group is a key functional handle, allowing for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and condensation. These transformations can be used to attach diverse chemical motifs, creating libraries of compounds for screening. Furthermore, the pyrazole nucleus, with its two nitrogen atoms, is an excellent ligand for metal coordination. chim.itnih.gov Future research could explore the use of this compound and its derivatives as ligands in homogeneous catalysis, potentially leading to new catalysts for important organic transformations. researchgate.net The N-methoxymethyl group, while often used as a protecting group, could also be investigated for unique reactivity or intramolecular interactions.

Expanding the Building Block Utility in Complex Organic Synthesis

Functionalized pyrazoles like this compound are valuable building blocks for the construction of more complex molecular architectures. chim.it The presence of multiple reaction sites allows for its incorporation into larger structures through sequential and controlled chemical steps.

Its utility can be seen in the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals. chim.it For example, the amino group can react with bifunctional reagents to construct new rings fused to the pyrazole core, leading to structures like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. chim.itnih.gov The ability to selectively functionalize the different positions of the pyrazole ring makes it a versatile intermediate in multi-step syntheses of natural products or complex drug candidates. nih.govmdpi.com

Deeper Elucidation of Molecular Mechanisms in Biological Systems for Pyrazole Derivatives

Many pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govnih.gov A significant future direction is the detailed elucidation of the molecular mechanisms underlying these activities. While a compound's efficacy can be determined through screening, understanding how it interacts with its biological target at the molecular level is crucial for rational drug design and optimization. researchgate.net

For pyrazole derivatives, this involves identifying specific protein targets, such as protein kinases or cyclooxygenase enzymes, which are often implicated in their therapeutic effects. nih.govbenthamdirect.com Techniques like X-ray crystallography of protein-ligand complexes, molecular dynamics simulations, and various biochemical and cellular assays can provide detailed insights into the binding modes and functional consequences of these interactions. eurasianjournals.comresearchgate.net Understanding these mechanisms allows for the design of next-generation compounds with improved potency, selectivity, and reduced off-target effects. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.